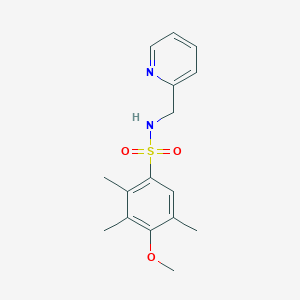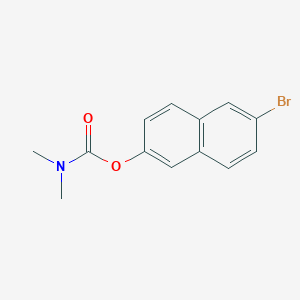
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of diphenylamine herbicides. DCPA is widely used in agriculture to control the growth of weeds in various crops, including fruits, vegetables, and ornamental plants. It is also used as a chemical intermediate in the synthesis of other compounds.
作用机制
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the disruption of cell division and DNA synthesis. It interferes with the formation of microtubules, which are essential for the proper division of cells. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide also disrupts the synthesis of DNA by inhibiting the activity of enzymes involved in the process.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been shown to have a low toxicity to mammals and other non-target organisms. However, it can have harmful effects on aquatic organisms, such as fish and amphibians, if it enters water systems. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can also persist in soil for several months, which can lead to the accumulation of the compound in the environment.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has a well-defined mechanism of action. However, N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has limitations in terms of its specificity and selectivity. It can have unintended effects on non-target organisms and can persist in the environment for long periods of time.
未来方向
There are several areas of research that could be pursued in relation to N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of new herbicides based on the structure of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. Another area of research is the investigation of the potential use of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide in the treatment of diseases, such as cancer and Alzheimer's disease. Additionally, further studies could be conducted to assess the environmental impact of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to develop strategies for minimizing its effects on non-target organisms.
合成方法
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be synthesized by reacting 4-chloro-2-methylbenzoic acid with benzophenone in the presence of a strong acid catalyst, such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide.
科学研究应用
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-14-19(23)12-13-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFDEDOFUVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)


![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)


![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)

![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)